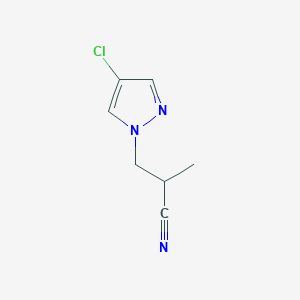
1-(Morpholin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-2-yl)ethan-1-ol, also known as morpholine ethanol, is a chemical compound widely used in scientific research. It is a colorless liquid with a boiling point of 214°C and a molecular weight of 145.2 g/mol. This compound is a versatile intermediate in organic synthesis and has been used in various fields of research due to its unique properties.
Aplicaciones Científicas De Investigación
Morpholino Oligos and Gene Function Studies
Morpholino oligos, derivatives of 1-(Morpholin-2-yl)ethan-1-ol, have been extensively used to inhibit gene function in various model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. These studies highlight the utility of morpholinos in providing a relatively simple and rapid method to study gene function with careful controls, demonstrating their value in developmental biology and gene expression studies (Heasman, 2002).
Chemical and Pharmacological Interest
The morpholine ring, a key component of this compound, is found in various pharmacologically active compounds. Recent research has focused on exploring the broad spectrum of pharmacological profiles of morpholine derivatives. These studies have shown the potential of morpholine and its derivatives in developing novel medications with diverse pharmacological activities, including antidepressant, anti-inflammatory, and antitumor properties (Asif & Imran, 2019).
Photocatalytic Degradation of Pollutants
Research on the photocatalytic degradation of aromatic and alicyclic pollutants in water has identified morpholine as a compound of interest. The TiO2-UV process, which involves morpholine, has been explored for its potential to mineralize pollutants like pyridine and lindane, offering insights into the pathways and mechanisms of photocatalytic degradations. This highlights the environmental applications of morpholine derivatives in water treatment technologies (Pichat, 1997).
Piperazine and Morpholine in Medicinal Chemistry
The review of in vitro and in vivo medicinal chemistry investigations for piperazine and morpholine analogues underscores their wide range of pharmaceutical applications. Recent developments in the synthesis of these derivatives have revealed their potent pharmacophoric activities, emphasizing the significance of morpholine in drug discovery and development (Mohammed et al., 2015).
Analytical Methods for Antioxidant Activity
Morpholine derivatives have been investigated in the context of their antioxidant properties. Analytical methods used in determining antioxidant activity, including those based on chemical reactions and electrochemical (bio)sensors, are crucial for assessing the effectiveness of morpholine-based compounds as antioxidants. This research area highlights the potential of morpholine derivatives in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Target of Action
Morpholine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
The exact mode of action of 1-(Morpholin-2-yl)ethan-1-ol is currently unknown . Morpholine derivatives are known to exhibit a broad spectrum of pharmacological activities, which suggests that they may interact with their targets in a variety of ways
Biochemical Pathways
Given the diverse pharmacological activities of morpholine derivatives, it is likely that this compound affects multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown The effects would depend on the compound’s specific targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
1-morpholin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)6-4-7-2-3-9-6/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZOPRBMPGVISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314908-48-9 |
Source


|
| Record name | 1-(morpholin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



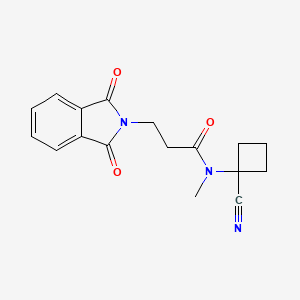
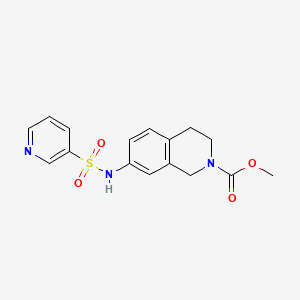
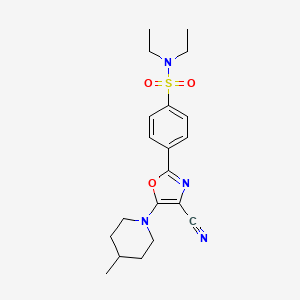
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B2470617.png)
![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)
![4-[(E)-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-2-thioxo-1,3-thiazolan-5-one](/img/structure/B2470620.png)
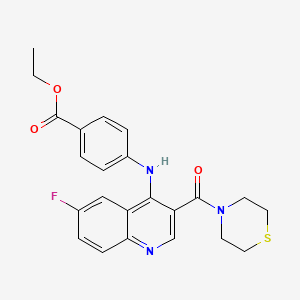

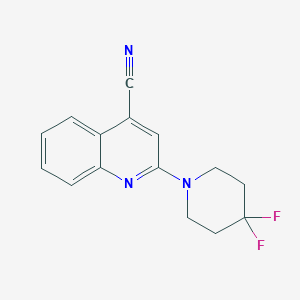
![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)

